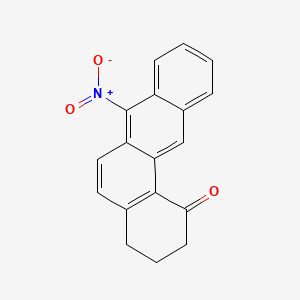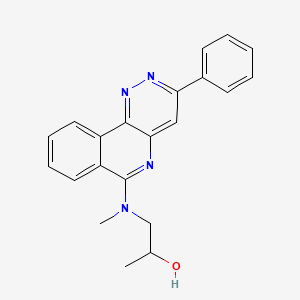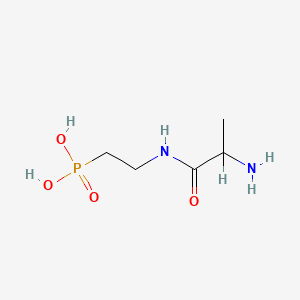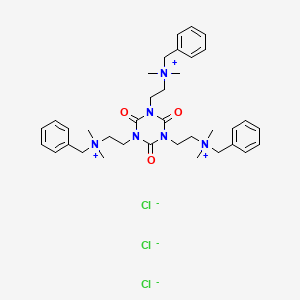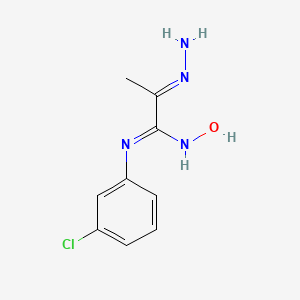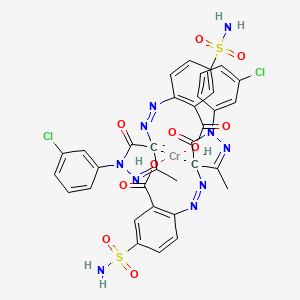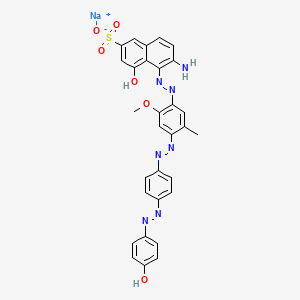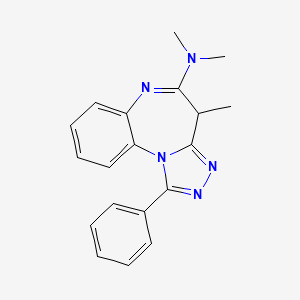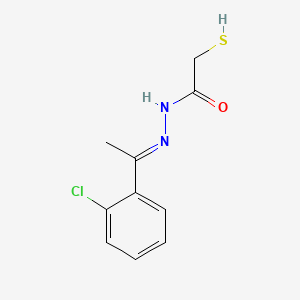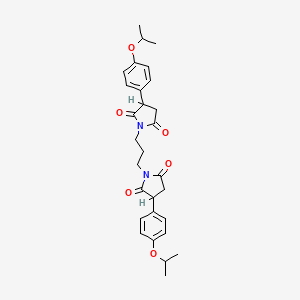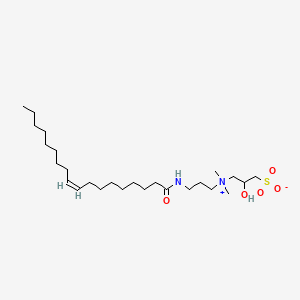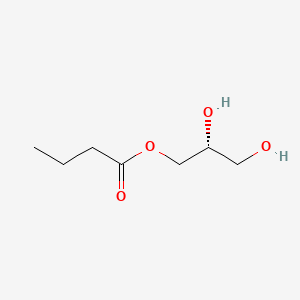![molecular formula C20H26Cl4FeN3O B12735836 [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) CAS No. 132482-53-2](/img/structure/B12735836.png)
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves multiple steps, starting from the basic phenoxazine structureThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenoxazine derivatives, while reduction reactions can lead to the formation of more reduced forms of the compound .
Aplicaciones Científicas De Investigación
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes . Additionally, this compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its unique electronic properties .
Mecanismo De Acción
The mechanism of action of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular signaling pathways, leading to its antimicrobial and anticancer effects. The compound’s ability to donate and accept electrons also plays a crucial role in its function as a catalyst and in electronic applications .
Comparación Con Compuestos Similares
Compared to other phenoxazine derivatives, [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) stands out due to its unique combination of diethylamino groups and the tetrachloroiron(1-) ion. Similar compounds include phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride and zinc,[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium,tetrachloride. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Propiedades
Número CAS |
132482-53-2 |
|---|---|
Fórmula molecular |
C20H26Cl4FeN3O |
Peso molecular |
522.1 g/mol |
Nombre IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) |
InChI |
InChI=1S/C20H26N3O.4ClH.Fe/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;;;;;/h9-14H,5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
Clave InChI |
DPRJJLJEHOZQRH-UHFFFAOYSA-J |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.Cl[Fe-](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


